4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde
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Overview
Description
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 2-methylphenylmethyl group and a carbaldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Parallel Solid-Phase Synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic Synthesis: This method uses light to drive the formation of piperazine derivatives, offering a green and efficient approach.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of 4-[(2-methylphenyl)methyl]piperazine-1-carboxylic acid.
Reduction: Formation of 4-[(2-methylphenyl)methyl]piperazine-1-methanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde can be compared with other similar piperazine derivatives:
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-12-4-2-3-5-13(12)10-14-6-8-15(11-16)9-7-14/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKRGPNOKKILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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